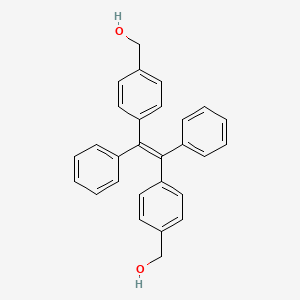
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol: is an organic compound characterized by its unique structure, which includes two phenyl groups attached to an ethene backbone, further connected to phenylene groups and dimethanol functionalities. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol typically involves the reaction of 1,2-diphenylethene with 4,1-phenylene derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common reagents include boronic acids and esters, which undergo coupling reactions to form the final compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of phenyl and phenylene groups, which can stabilize intermediates and transition states.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the dimethanol groups to form corresponding aldehydes or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert carbonyl groups back to alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the phenyl rings
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate alcohols from carbonyl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and materials with specific properties, such as fluorescence and conductivity .
Biology: In biological research, this compound can be used as a fluorescent probe due to its aggregation-induced emission properties. It can help visualize cellular structures and processes, providing valuable insights into biological systems .
Medicine: While not directly used as a drug, this compound can serve as a precursor for the synthesis of pharmaceutical compounds. Its structural features can be modified to create molecules with potential therapeutic applications .
Industry: In industrial applications, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors. Its ability to form stable, high-performance materials makes it valuable in various technological applications .
Wirkmechanismus
The mechanism of action of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol involves its interaction with molecular targets through its phenyl and phenylene groups. These interactions can lead to changes in the electronic and structural properties of the compound, resulting in its unique fluorescence and reactivity. The pathways involved include electron transfer and energy transfer processes, which are influenced by the compound’s aggregation state and environment .
Vergleich Mit ähnlichen Verbindungen
- (1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)diboronic acid
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
- 1,1,2,2-Tetraphenylethylene
Uniqueness: ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol stands out due to its dimethanol functionalities, which provide additional reactivity and potential for modification compared to similar compounds. This makes it a versatile building block for various applications in research and industry .
Eigenschaften
Molekularformel |
C28H24O2 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
[4-[(E)-2-[4-(hydroxymethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanol |
InChI |
InChI=1S/C28H24O2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18,29-30H,19-20H2/b28-27+ |
InChI-Schlüssel |
JLKWAWFABBXSNS-BYYHNAKLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)CO)/C4=CC=C(C=C4)CO |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CO)C4=CC=C(C=C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B15089937.png)
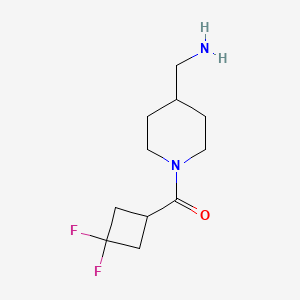
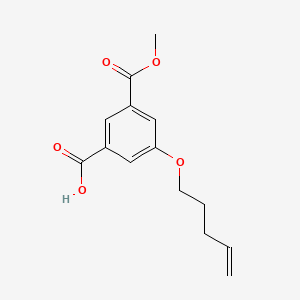
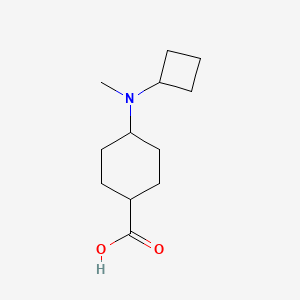
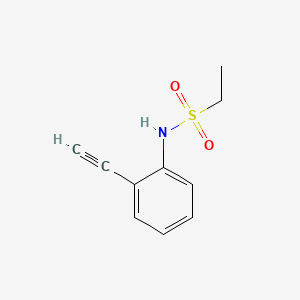
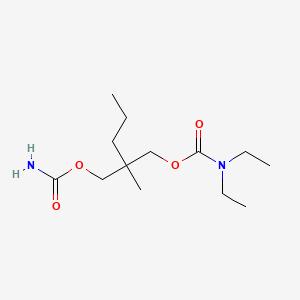
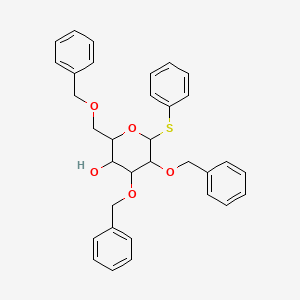
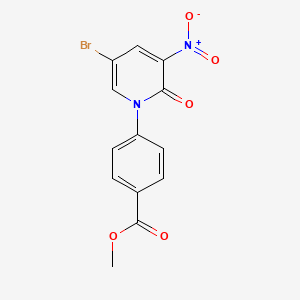
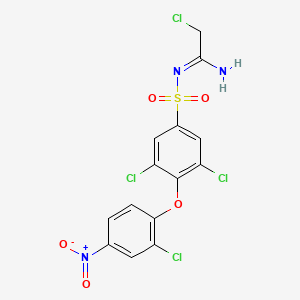
![2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile](/img/structure/B15090000.png)


![4-[(Cyclobutylamino)methyl]benzoic acid](/img/structure/B15090018.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate](/img/structure/B15090037.png)
